2-(2,3-Dimethylphenoxy)acetohydrazide is an organic compound belonging to the class of hydrazides. Hydrazides are a class of organic compounds characterized by the functional group R(C=O)NHNH2. [] 2-(2,3-Dimethylphenoxy)acetohydrazide is a key intermediate in synthesizing various heterocyclic compounds with diverse biological activities. [, , , , ] These activities include antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties. [, , , ] Its structure consists of a 2,3-dimethylphenyl ring connected to an acetohydrazide moiety through an ether linkage.
The pharmacological studies of these compounds have revealed their potential as antibacterial and anticonvulsant agents. For example, the N'-substituted derivatives of 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide have shown significant antibacterial activity, which could be harnessed to develop new antibiotics1. Similarly, the anticonvulsant properties of certain acetamide derivatives suggest their use in the treatment of seizure disorders2.
Some derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases6. The anti-cancer potential of these compounds has also been explored, with certain derivatives selectively inhibiting the proliferation of colon cancer cells, indicating their specificity towards cancerous cells over non-cancerous ones5. The molecular docking studies suggest that these compounds may act through the HSP90 and TRAP1 mediated signaling pathways, providing a targeted approach to cancer therapy5.
The synthesis of these compounds involves multiple steps, including refluxing, hydrazinolysis, and condensation reactions, which are well-documented in the literature134. The structural elucidation of these compounds is achieved through spectral data analysis, including IR, 1H-NMR, 13C NMR, and mass spectrometry, as well as X-ray crystallography for certain silver complexes4. These analytical techniques are essential for confirming the identity and purity of the synthesized compounds, which is a critical step in their pharmacological evaluation.
2-(2,3-Dimethylphenoxy)acetohydrazide is an organic compound characterized by its molecular formula and a molecular weight of 194.24 g/mol. It is classified as an acetohydrazide derivative, which incorporates both a hydrazide functional group and a dimethylphenoxy moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications.
The compound can be synthesized from 2,3-dimethylphenol and acetohydrazine through a series of chemical reactions. Limited information is available regarding its natural occurrence, indicating that it is primarily produced in laboratory settings for research purposes.
2-(2,3-Dimethylphenoxy)acetohydrazide falls under the category of hydrazides, which are organic compounds containing the functional group . These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide typically involves the following steps:
The molecular structure of 2-(2,3-Dimethylphenoxy)acetohydrazide features:
The structural formula can be represented as follows:
The primary reaction involving 2-(2,3-Dimethylphenoxy)acetohydrazide includes:
Research indicates potential interactions with enzymes or receptors involved in various metabolic pathways, although specific targets remain to be confirmed through further studies.
2-(2,3-Dimethylphenoxy)acetohydrazide has potential applications in:
2-(2,3-Dimethylphenoxy)acetohydrazide (CAS# 134432-60-3) is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.24 g/mol. Its structure comprises a 2,3-dimethylphenoxy group linked to an acetohydrazide moiety (–CO–NH–NH₂). Key identifiers include:
CC1=C(C(=CC=C1)OCC(=O)NN)C IMRIARQZPKNHKZ-UHFFFAOYSA-N The ortho- and meta-methyl groups on the phenyl ring induce steric hindrance, influencing conformational flexibility and intermolecular interactions. Spectroscopic characterization confirms the presence of critical functional groups:
Table 1: Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide
| Property | Value | Method | |
|---|---|---|---|
| Molecular Weight | 194.24 g/mol | Calculated | |
| Density | 1.1 ± 0.1 g/cm³ | Computational | |
| Boiling Point | 413.6 ± 33.0°C | Computational | |
| Flash Point | 204.0 ± 25.4°C | Computational | |
| Refractive Index | 1.545 | Computational | |
| Hazard Classification | Irritant (H317, H319) | GHS | [3] [5] |
This compound emerged from systematic modifications of phenoxyacetohydrazide scaffolds, driven by interest in hydrazide derivatives as bioactive agents. Early syntheses involved:
Its discovery aligns with broader efforts to optimize antitubercular agents like isoniazid (isonicotinic acid hydrazide), a prodrug requiring activation by mycobacterial KatG. Research revealed that structural analogs such as 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide (CAS# 156867-62-8) could bypass KatG-dependent activation, addressing resistance mechanisms in Mycobacterium tuberculosis [6] [7]. Commercial availability (e.g., Matrix Scientific) since the late 1990s facilitated pharmacological studies, positioning it as a versatile synthon for N-acylhydrazone derivatives [5] [6].
Organic Synthesis
The compound serves as a multifunctional building block due to its reactive hydrazide group (–CONHNH₂). Key applications include:
Medicinal Chemistry
2-(2,3-Dimethylphenoxy)acetohydrazide derivatives exhibit dual therapeutic potential:
Table 2: Bioactive Derivatives of 2-(2,3-Dimethylphenoxy)acetohydrazide
| Derivative Structure | Biological Target | Key Finding | |
|---|---|---|---|
| Quinoline-hydrazone hybrids | α-Amylase (PDB 6OCN) | Binding affinity: −9.2 kcal/mol; TPSA: 92.33 Ų | |
| Pyrazole-benzothiazole conjugates | InhA enzyme (M. tuberculosis) | MIC: 1.74 μM; direct InhA inhibition | |
| 4-Nitrophenyl hydrazones | Free radical scavenging | IC₅₀: <10 μM (DPPH assay) | [4] [7] |
The compound’s drug-likeness (Lipinski’s rule compliance: MW < 500, H-bond donors < 5) and synthetic versatility underscore its role in developing novel chemotherapeutics [4].
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7